(1R,2R,9S,13R,17S)-13-Oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
(1R,2R,9S,13R,17S)-13-Oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Oxymatrine is a protective agent against apoptosis, tumor and fibrotic tissue development, and inflammation.
Brand Name:
Vulcanchem
CAS No.:
16837-52-8
VCID:
VC0538423
InChI:
InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17?/m0/s1
SMILES:
C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]
Molecular Formula:
C15H24N2O2
Molecular Weight:
264.36 g/mol
(1R,2R,9S,13R,17S)-13-Oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
CAS No.: 16837-52-8
Inhibitors
VCID: VC0538423
Molecular Formula: C15H24N2O2
Molecular Weight: 264.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 16837-52-8 |
---|---|
Product Name | (1R,2R,9S,13R,17S)-13-Oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
Molecular Formula | C15H24N2O2 |
Molecular Weight | 264.36 g/mol |
IUPAC Name | (1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
Standard InChI | InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17?/m0/s1 |
Standard InChIKey | XVPBINOPNYFXID-VNSSVHEPSA-N |
Isomeric SMILES | C1C[C@@H]2[C@H]3CCC[N+]4([C@H]3[C@@H](CCC4)CN2C(=O)C1)[O-] |
SMILES | C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] |
Canonical SMILES | C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] |
Appearance | Solid powder |
Colorform | White to off-white powder White dice from crystal |
Melting Point | 208 °C |
Description | Oxymatrine is a protective agent against apoptosis, tumor and fibrotic tissue development, and inflammation. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | In water, 494.1 mg/L at 25 °C (est) Soluble in water Soluble in methanol Soluble in ethanol |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Matrine N-oxide; Ammothamnine; Oxysophoridine; Matrine oxide; Matrine 1beta-oxide; Oxymatrine; |
Vapor Pressure | 8.75X10-11 mm Hg at 25 °C (est) |
Reference | 1: Shen CY, Jiang JG, Yang L, Wang DW, Zhu W. Anti-ageing active ingredients from herbs and nutraceuticals used in traditional Chinese medicine: pharmacological mechanisms and implications for drug discovery. Br J Pharmacol. 2017 Jun;174(11):1395-1425. doi: 10.1111/bph.13631. Epub 2016 Oct 29. Review. PubMed PMID: 27659301; PubMed Central PMCID: PMC5429334. 2: He M, Wu Y, Wang M, Chen W, Jiang J. Meta-analysis of the clinical value of oxymatrine on sustained virological response in chronic hepatitis B. Ann Hepatol. 2016 Jul-Aug;15(4):482-91. Review. PubMed PMID: 27236147. 3: Lu ML, Xiang XH, Xia SH. Potential Signaling Pathways Involved in the Clinical Application of Oxymatrine. Phytother Res. 2016 Jul;30(7):1104-12. doi: 10.1002/ptr.5632. Epub 2016 May 10. Review. PubMed PMID: 27165263. 4: Parvez MK, Arbab AH, Al-Dosari MS, Al-Rehaily AJ. Antiviral Natural Products Against Chronic Hepatitis B: Recent Developments. Curr Pharm Des. 2016;22(3):286-93. Review. PubMed PMID: 26561057. 5: He M, Wu Y, Wang M, Chen W, Yuan W, Jiang J. The Clinical Value of Oxymatrine in Preventing Lamivudine Induced YMDD Mutation: A Meta-Analysis. Evid Based Complement Alternat Med. 2015;2015:971616. doi: 10.1155/2015/971616. Epub 2015 Oct 5. Review. PubMed PMID: 26508988; PubMed Central PMCID: PMC4609836. 6: Song WJ, Luo J, Wu T, Yao SK. Oral oxymatrine preparation for chronic hepatitis B: A systematic review of randomized controlled trials. Chin J Integr Med. 2016 Feb;22(2):141-9. doi: 10.1007/s11655-015-2143-0. Epub 2015 May 26. Review. PubMed PMID: 26016455. 7: Wang W, You RL, Qin WJ, Hai LN, Fang MJ, Huang GH, Kang RX, Li MH, Qiao YF, Li JW, Li AP. Anti-tumor activities of active ingredients in Compound Kushen Injection. Acta Pharmacol Sin. 2015 Jun;36(6):676-9. doi: 10.1038/aps.2015.24. Epub 2015 May 18. Review. PubMed PMID: 25982630; PubMed Central PMCID: PMC4594177. 8: Unahabhokha T, Sucontphunt A, Nimmannit U, Chanvorachote P, Yongsanguanchai N, Pongrakhananon V. Molecular signalings in keloid disease and current therapeutic approaches from natural based compounds. Pharm Biol. 2015 Mar;53(3):457-63. doi: 10.3109/13880209.2014.918157. Epub 2014 Oct 21. Review. PubMed PMID: 25331681. 9: Wang CY, Bai XY, Wang CH. Traditional Chinese medicine: a treasured natural resource of anticancer drug research and development. Am J Chin Med. 2014;42(3):543-59. doi: 10.1142/S0192415X14500359. Review. PubMed PMID: 24871650. 10: Liu Y, Xu Y, Ji W, Li X, Sun B, Gao Q, Su C. Anti-tumor activities of matrine and oxymatrine: literature review. Tumour Biol. 2014 Jun;35(6):5111-9. doi: 10.1007/s13277-014-1680-z. Epub 2014 Feb 14. Review. PubMed PMID: 24526416. 11: Narayana Moorthy NS, Ramos MJ, Fernandes PA. Human ether-a-go-go-related gene channel blockers and its structural analysis for drug design. Curr Drug Targets. 2013 Jan 1;14(1):102-13. Review. PubMed PMID: 23061466. 12: Hu YY. Pay attention to the study on active antiliver fibrosis components of Chinese herbal medicine. Chin J Integr Med. 2012 Aug;18(8):563-4. doi: 10.1007/s11655-012-1029-7. Epub 2012 Mar 21. Review. PubMed PMID: 22438172. 13: Cui X, Wang Y, Kokudo N, Fang D, Tang W. Traditional Chinese medicine and related active compounds against hepatitis B virus infection. Biosci Trends. 2010 Apr;4(2):39-47. Review. PubMed PMID: 20448340. 14: Ho JW, Ngan Hon PL, Chim WO. Effects of oxymatrine from Ku Shen on cancer cells. Anticancer Agents Med Chem. 2009 Oct;9(8):823-6. Review. PubMed PMID: 19538168. 15: Azzam HS, Goertz C, Fritts M, Jonas WB. Natural products and chronic hepatitis C virus. Liver Int. 2007 Feb;27(1):17-25. Review. Erratum in: Liver Int. 2007 Apr;27(3):421. PubMed PMID: 17241377. 16: Sungnoon R, Chattipakorn N. Anti-arrhythmic effects of herbal medicine. Indian Heart J. 2005 Mar-Apr;57(2):109-13. Review. PubMed PMID: 16013349. 17: Zhang MJ, Huang J. [Recent research progress of anti-tumor mechnism matrine]. Zhongguo Zhong Yao Za Zhi. 2004 Feb;29(2):115-8. Review. Chinese. PubMed PMID: 15719674. 18: Wu XN, Wang GJ. Experimental studies of oxymatrine and its mechanisms of action in hepatitis B and C viral infections. Chin J Dig Dis. 2004;5(1):12-6. Review. PubMed PMID: 15612666. 19: Coon JT, Ernst E. Complementary and alternative therapies in the treatment of chronic hepatitis C: a systematic review. J Hepatol. 2004 Mar;40(3):491-500. Review. PubMed PMID: 15123365. 20: Liu J, Manheimer E, Tsutani K, Gluud C. Medicinal herbs for hepatitis C virus infection: a Cochrane hepatobiliary systematic review of randomized trials. Am J Gastroenterol. 2003 Mar;98(3):538-44. Review. PubMed PMID: 12650784. |
PubChem Compound | 114850 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume